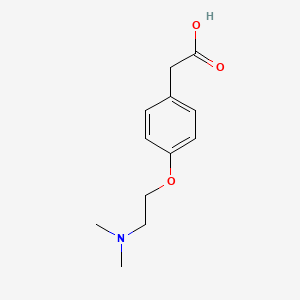
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoropiperidinyl group and an iodine atom attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 3,3-difluoropiperidine. This can be achieved through the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done by reacting appropriate precursors such as 2,4-dichloropyrimidine with the difluoropiperidine derivative.
Iodination: The final step is the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be accomplished using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The difluoropiperidinyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typical in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidinyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-chloropyrimidine: Contains a chlorine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-fluoropyrimidine: Features a fluorine atom in place of iodine.
Uniqueness
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both difluoropiperidinyl and iodine groups. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications. The iodine atom, in particular, can facilitate specific interactions and reactions that are not possible with other halogens.
Propiedades
Fórmula molecular |
C9H10F2IN3 |
|---|---|
Peso molecular |
325.10 g/mol |
Nombre IUPAC |
4-(3,3-difluoropiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)2-1-3-15(5-9)8-7(12)4-13-6-14-8/h4,6H,1-3,5H2 |
Clave InChI |
GXUGJHKLVGRVRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=NC=C2I)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)




![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)



